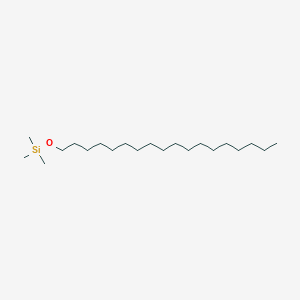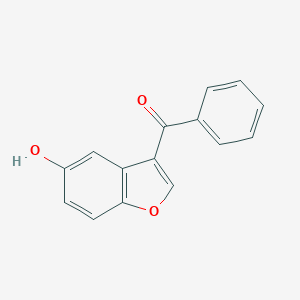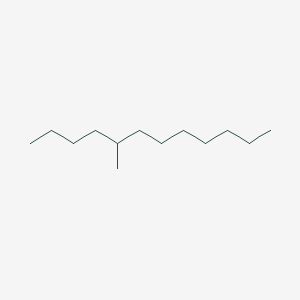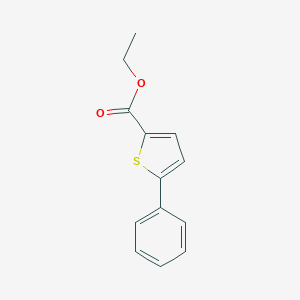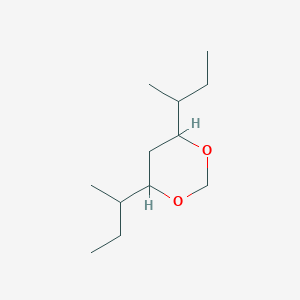
m-Dioxane, 4,6-di-sec-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-Dioxane, 4,6-di-sec-butyl- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a cyclic ether that is characterized by its high boiling point and low solubility in water. In
Mécanisme D'action
The mechanism of action of m-Dioxane, 4,6-di-sec-butyl- is not well understood. However, it is believed that this compound may act as a modulator of certain cellular processes, including ion channels and enzymes.
Biochemical and Physiological Effects:
M-Dioxane, 4,6-di-sec-butyl- has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, m-Dioxane, 4,6-di-sec-butyl- has been shown to have anticonvulsant and anesthetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using m-Dioxane, 4,6-di-sec-butyl- in lab experiments is its high boiling point and low solubility in water. This makes it an ideal solvent for certain organic reactions. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving m-Dioxane, 4,6-di-sec-butyl-. One area of interest is the potential use of this compound as an anesthetic. Additionally, further studies are needed to better understand the mechanism of action of m-Dioxane, 4,6-di-sec-butyl- and its potential applications in various fields of science.
Méthodes De Synthèse
M-Dioxane, 4,6-di-sec-butyl- can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-bromo-2-methylpropane with sodium hydroxide in the presence of 1,4-dioxane. This reaction produces m-Dioxane, 4,6-di-sec-butyl- as a byproduct.
Applications De Recherche Scientifique
M-Dioxane, 4,6-di-sec-butyl- has been widely used in scientific research due to its unique properties. This compound is commonly used as a solvent in organic chemistry, as well as a reagent in the synthesis of other compounds. Additionally, m-Dioxane, 4,6-di-sec-butyl- has been used in various biochemical and physiological studies.
Propriétés
Numéro CAS |
16731-97-8 |
|---|---|
Nom du produit |
m-Dioxane, 4,6-di-sec-butyl- |
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
4,6-di(butan-2-yl)-1,3-dioxane |
InChI |
InChI=1S/C12H24O2/c1-5-9(3)11-7-12(10(4)6-2)14-8-13-11/h9-12H,5-8H2,1-4H3 |
Clé InChI |
IDWHCBUZRIOADH-UHFFFAOYSA-N |
SMILES |
CCC(C)C1CC(OCO1)C(C)CC |
SMILES canonique |
CCC(C)C1CC(OCO1)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



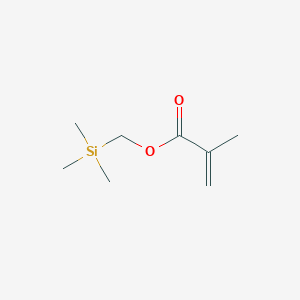
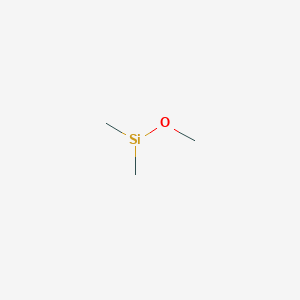
![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)


